molecular formula C8H11N5O B11902626 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol CAS No. 62908-81-0

2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol

Cat. No.: B11902626
CAS No.: 62908-81-0
M. Wt: 193.21 g/mol
InChI Key: VNAGELBYXLMTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery . The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system, allowing it to function as an ATP-competitive inhibitor for various kinase targets . This makes it a valuable building block for designing novel small-molecule inhibitors. Research into this class of compounds has demonstrated potent inhibitory activity against critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) . Pyrazolo[3,4-d]pyrimidine derivatives have been designed as key pharmacophores that occupy the adenine binding pocket of the ATP-binding site, leading to the suppression of cancer cell proliferation . Such compounds have shown promising in vitro and in vivo anticancer activity in research models, inducing apoptosis and arresting the cell cycle . Beyond EGFR, this privileged scaffold is also investigated for its potential to inhibit other kinases like CDK2, which plays a crucial role in cell cycle progression . The structural versatility of the pyrazolo[3,4-d]pyrimidine nucleus allows for various synthetic modifications, facilitating extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62908-81-0

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

2-(4-imino-1-methylpyrazolo[3,4-d]pyrimidin-5-yl)ethanol

InChI

InChI=1S/C8H11N5O/c1-12-8-6(4-11-12)7(9)13(2-3-14)5-10-8/h4-5,9,14H,2-3H2,1H3

InChI Key

VNAGELBYXLMTBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=N)N(C=N2)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and ethanol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound improves hydrophilicity compared to urea or acetohydrazide derivatives, which may enhance aqueous solubility .

Anticancer Activity

  • Acetohydrazide Derivatives (e.g., Compound 237 ) : Exhibited EGFR inhibition (IC₅₀: 0.186 µM) but lower potency than erlotinib (IC₅₀: 0.03 µM). Apoptosis induction varied with substituents; benzylidene groups enhanced activity .
  • Urea Derivatives : Showed tumor-selective cytotoxicity, though poor drug delivery remains a challenge for solid tumors .

Antibacterial Activity

  • Peptide-Pyrazolopyrimidine Conjugates : Displayed broad-spectrum antibacterial effects (MIC < 1 µg/mL against S. aureus and E. coli). The ethanol group in the target compound may reduce antibacterial potency compared to peptide-linked analogs.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s hydroxyl group is expected to show a broad O-H stretch (~3300 cm⁻¹), distinct from C=O (1670–1703 cm⁻¹) or C=S (1272 cm⁻¹) peaks in oxo/thione derivatives .
  • Solubility: The ethanol side chain likely increases solubility in polar solvents compared to methylthio or phenyl-substituted analogs .

Research Findings and Clinical Relevance

  • Synthetic Feasibility: The ethanol moiety can be introduced via alkylation or condensation reactions, similar to methods for N-alkylated pyrido-triazolo-pyrimidines .
  • Drug Delivery Challenges: While hydrophilic substituents improve solubility, they may reduce membrane permeability, as noted in studies of carboxamide derivatives .
  • Comparative Efficacy: The target compound’s imino group may offer stability advantages over hydrolytically labile 4-oxo analogs, though in vivo studies are needed .

Biological Activity

The compound 2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C10H12N6OC_{10}H_{12}N_6O, with a molecular weight of 232.25 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core with an imino group and an ethanol moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. The compound has shown significant inhibitory effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 0.3 to 24 µM across different targets, demonstrating potent activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Proliferation : Studies indicate that it significantly inhibits tumor growth and induces apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound disrupts cell cycle progression leading to DNA fragmentation .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:

  • Substituent Effects : Variations in the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can lead to different levels of activity against specific cancer targets.
  • Binding Affinity : Molecular docking studies have revealed how structural modifications affect binding affinity to protein targets such as EGFR and VEGFR2 .

Data Table

Compound NameTarget ActivityIC50 Value (µM)Cell Line Tested
2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanolEGFR Inhibition0.3MCF-7
VEGFR2 Inhibition7.60A549
Topo II Inhibition24HeLa

Case Studies

Several case studies have demonstrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • MCF-7 Model Study : The compound significantly inhibited tumor growth and induced apoptosis.
  • In Vivo Studies : Animal models treated with pyrazolo derivatives showed reduced tumor size and improved survival rates compared to controls .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Reactions may require reflux (e.g., 80–120°C) or room temperature, depending on substrate reactivity .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) improve yield in cross-coupling steps .
  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) ensures ≥95% purity .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationDMF, K₂CO₃, 80°C, 6h78%
Final PurificationEthanol recrystallization95%

What spectroscopic and analytical methods are used to characterize this compound?

Basic Research Focus
Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and substituent positions .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1695 cm⁻¹, NH at ~3429 cm⁻¹) .
  • Mass Spectrometry (FAB-MS) : Determines molecular weight and fragmentation patterns .

Q. Methodological Tips :

  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve complex splitting patterns .
  • Combine elemental analysis (C, H, N) with spectroscopic data for validation .

How can researchers design experiments to determine the compound’s mechanism of action as a kinase inhibitor?

Advanced Research Focus
Experimental Design :

  • In Vitro Kinase Assays : Measure IC₅₀ values against target kinases (e.g., CDKs) using ATP-competitive binding assays .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding interactions with kinase ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for target engagement .

Case Study :
A pyrazolo[3,4-d]pyrimidine analog showed IC₅₀ = 0.8 µM against CDK2 via competitive ATP inhibition, validated by X-ray crystallography .

How to resolve contradictions in solubility and stability data across studies?

Advanced Research Focus
Conflict Resolution Strategies :

  • Solvent Variation : Test solubility in polar (e.g., DMSO) vs. non-polar solvents (ethyl acetate) under controlled pH .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH) .
  • Cross-Validation : Replicate experiments using identical lots of reagents and equipment .

Q. Example Data :

StudySolubility in DMSO (mg/mL)Stability (t½ at 25°C)Reference
A12.348h
B8.772h

Recommendation : Discrepancies may arise from residual solvents or crystallization polymorphisms; use differential scanning calorimetry (DSC) to assess crystal forms .

What strategies are effective for structural modification to improve pharmacokinetics?

Advanced Research Focus
Approaches :

  • Bioisosteric Replacement : Substitute the ethanol moiety with methoxyethyl to enhance metabolic stability .
  • Prodrug Design : Introduce ester prodrugs (e.g., ethyl ester derivatives) to improve oral bioavailability .
  • LogP Optimization : Add hydrophilic groups (e.g., piperazine) to reduce hydrophobicity and enhance solubility .

Case Study :
A tert-butyl-modified analog increased plasma half-life (t½ = 6.2h vs. 2.1h for parent compound) by reducing CYP450-mediated oxidation .

How to analyze conflicting biological activity data in different cell lines or assays?

Advanced Research Focus
Methodology :

  • Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to verify target engagement in resistant models .
  • Controlled Replicates : Ensure consistency in cell passage number, serum batches, and incubation conditions .

Example : A compound showed potent activity in Gram-positive bacteria (MIC = 0.5 µg/mL) but was ineffective against Pseudomonas aeruginosa due to efflux pump overexpression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.